6-AMINO-4-[(1E)-1-(FURAN-2-YL)PROP-1-EN-2-YL]-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
6-Amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a furan ring, a phenyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions. One common method is the one-pot synthesis, which involves the reaction of hydrazine hydrate, malononitrile, and various aldehydes in the presence of a catalyst. The reaction is usually carried out in an ionic liquid medium at temperatures ranging from 70°C to 75°C for about 110 to 120 minutes . This method is advantageous due to its high yield, straightforward protocol, and environmentally friendly conditions.
Chemical Reactions Analysis
6-Amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups make the compound susceptible to nucleophilic and electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic applications include antiviral, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-amino-4-[(1E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in similar applications.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-amino-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O2/c1-12(10-14-8-5-9-25-14)16-15(11-21)19(22)26-20-17(16)18(23-24-20)13-6-3-2-4-7-13/h2-10,16H,22H2,1H3,(H,23,24)/b12-10+ |
InChI Key |
ORRIBHZQKOAYQB-ZRDIBKRKSA-N |
SMILES |
CC(=CC1=CC=CO1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Canonical SMILES |
CC(=CC1=CC=CO1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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